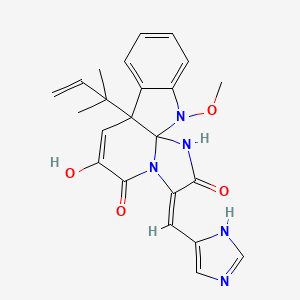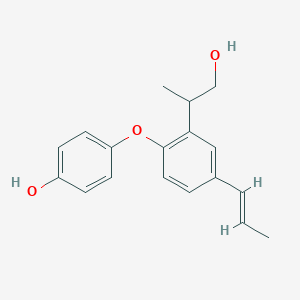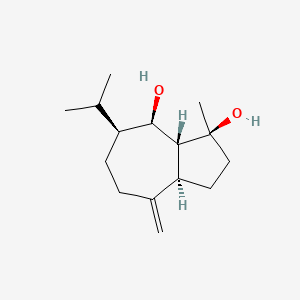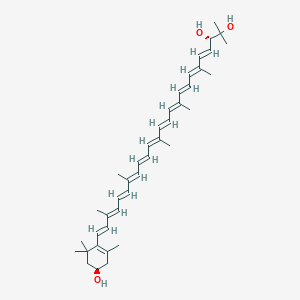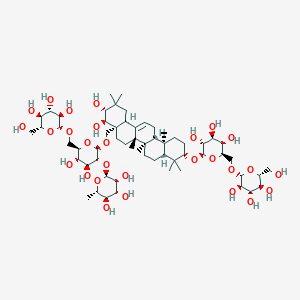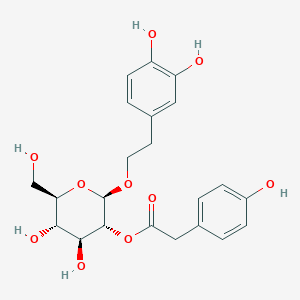![molecular formula C12H13Cl2NO2 B1255086 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-95-9](/img/structure/B1255086.png)
2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
描述
Synthesis Analysis
The synthesis of oxazolidinones, including derivatives similar to 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, involves strategies that utilize chiral auxiliary-bearing isocyanides as synthons for producing optically active compounds. For example, the synthesis of strongly fluorescent oxazolidine derivatives has been demonstrated by treating benzoyl chloride with chiral isocyanides in the presence of a superbase, yielding compounds with high fluorescence quantum yields (Tang & Verkade, 1996). Additionally, lithiated oxazolidinones have been used for enantioselective nucleophilic addition to aldehydes, showcasing the versatility of oxazolidinones in synthetic organic chemistry (Gaul & Seebach, 2000).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives has been extensively studied through X-ray diffraction and other spectroscopic methods. These studies reveal the presence of weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, contributing to the stability of their crystalline structures. Such structural features are crucial for understanding the chemical behavior and reactivity of oxazolidinones (Nogueira et al., 2015).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions, including conjugate addition with lithiated derivatives to cinnamoyl compounds and cyclocondensation with carbon disulfide. These reactions are pivotal for generating a wide range of compounds with significant chemical diversity and biological activity. For instance, the conjugate addition of lithiated oxazolidinones to cinnamoyl derivatives results in the formation of enantiomerically pure 1,4-diols, highlighting their utility in asymmetric synthesis (Gaul & Seebach, 2002).
Physical Properties Analysis
The physical properties of 2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one, such as melting points, solubility, and crystalline structure, can be inferred from studies on similar oxazolidinone compounds. These properties are influenced by molecular interactions within the crystal lattice, including hydrogen bonding and van der Waals forces, which have been elucidated through crystallographic studies (Xu et al., 2008).
科学研究应用
1. Crystal Structures and Hydrogen Bonding
Oxazolidin-2-ones, a class to which the specified compound belongs, are utilized for protecting groups for 1,2-amino alcohols and in chiral derivatives as chiral auxiliaries. Their crystal structures exhibit weak interactions like C-H···O and C-H···π hydrogen bonds and π-π stacking interactions, crucial for understanding their properties and applications in chemical synthesis (Nogueira et al., 2015).
2. Asymmetric Aminohydroxylation
The compound is part of the oxazolidin-2-one family, which finds use as chiral auxiliaries. They have been applied in modified Sharpless asymmetric aminohydroxylations for preparing chiral oxazolidan-2-ones, demonstrating both pharmaceutical and synthetic value (Barta et al., 2000).
3. Synthesis of Substituted Oxazolines
In the synthesis of substituted oxazolines and oxazolinylaziridines, the lithiation of similar oxazolidin-2-ones plays a significant role. This process leads to the creation of various oxazolidine derivatives with high stereoselectivity, which are important in chemical synthesis (Capriati et al., 2001).
4. Enzymatic Synthesis of Oxazolidin-2-one
Oxazolidinones, including the specified compound, are synthesized enzymatically using 2-aminoalochol and dimethyl carbonate. This method, which involves immobilized lipases, is important for producing multifunctional compounds with diverse biological and pharmacological activities (Yadav & Pawar, 2014).
5. Pharmaceutical and Biological Activity
Oxazolidin-2-ones, as a broader class, have been synthesized and evaluated for various pharmacological activities, including antibacterial and antifungal properties. This highlights their potential in developing new therapeutic agents (Mistry & Desai, 2006).
6. Chiral Auxiliaries for Stereoselective Synthesis
Oxazolidin-2-ones are effective as chiral auxiliaries for stereoselective synthesis, such as in enolate alkylations and Michael additions. This application is crucial in the preparation of enantiomerically pure compounds (Davies & Sanganee, 1995).
7. Monoamine Oxidase Inactivation Studies
The compound's derivatives have been studied for their role in monoamine oxidase inactivation, providing insights into the mechanism of action of these compounds in biological systems (Gates & Silverman, 1989).
8. Enantioselective Catalysis
Derived oxazolidin-2-ones have been used as chiral catalysts in enantioselective synthesis, demonstrating their utility in asymmetric reactions (Falorni et al., 1996).
属性
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKASKVKWSLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567651 | |
| Record name | Bixlozone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
CAS RN |
81777-95-9 | |
| Record name | Bixlozone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081777959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bixlozone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dichlorobenzyl)-4,4-dimethyl-1,2-oxazolidin-3-one; bixlozone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIXLOZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8T8B88NZ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



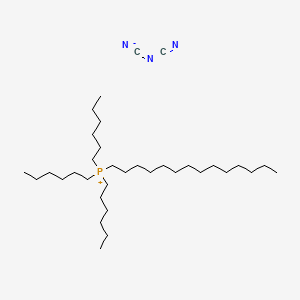
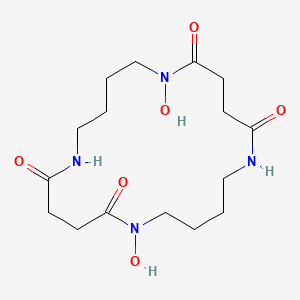
![(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)
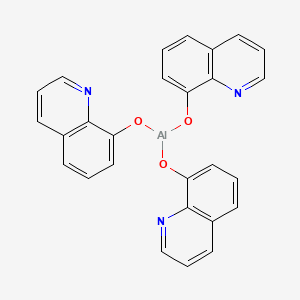
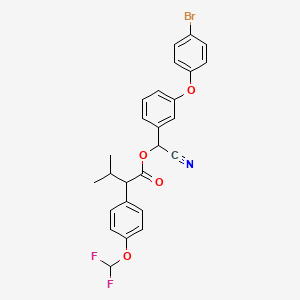
![5,8-Ethenofluoreno[9',1':2,3,4]oxacyclododecino[6,7-c]pyrrole-1,3,17(2H,4H,10H)-trione, 16-ethenyl-3a,9a,9b,11,12,13,13a,13b,16,16a,16b,17a-dodecahydro-12-methyl-](/img/structure/B1255011.png)
![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)
![(3R,13S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1255013.png)
